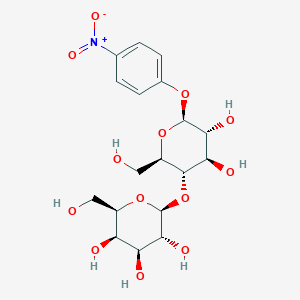

P-Nitrophenyl beta-D-lactopyranoside

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of derivatives of P-Nitrophenyl beta-D-lactopyranoside, such as 3-Hydroxy-2-nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside, involves complex chemical reactions, including Koenigs-Knorr glycosylation and alkylation steps (Celen et al., 2008). Another approach involves the reaction of specific galactopyranosyl and glucopyranosyl derivatives to synthesize P-Nitrophenyl beta-D-lactopyranoside related compounds (Rana, Barlow, & Matta, 1983).

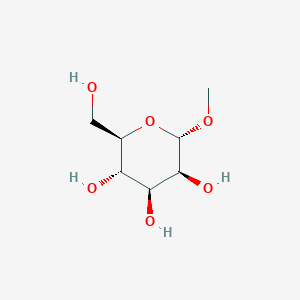

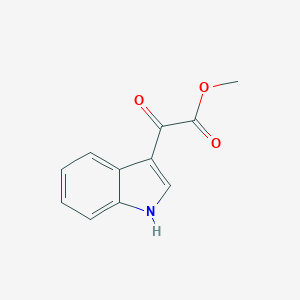

Molecular Structure Analysis

The molecular structure of P-Nitrophenyl beta-D-lactopyranoside derivatives is characterized by specific spectroscopic data, including 1H and 13C NMR spectral data, which support the structural assignments of synthesized saccharides. These structures are crucial for understanding the compound's biochemical activity and interaction with enzymes (Rana, Barlow, & Matta, 1983).

Chemical Reactions and Properties

P-Nitrophenyl beta-D-lactopyranoside undergoes specific chemical reactions, especially enzymatic cleavage by beta-galactosidase, which is a basis for its use in biochemical assays. The enzymatic hydrolysis of this compound results in the release of P-Nitrophenol, a measurable product that indicates enzyme activity (Sinnott & Smith, 1978).

Physical Properties Analysis

The physical properties of P-Nitrophenyl beta-D-lactopyranoside derivatives, such as solubility and stability, play a significant role in their application in biochemical assays. These properties are determined by the compound's molecular structure and influence its interaction with enzymes and the experimental conditions under which it can be used.

Chemical Properties Analysis

The chemical properties of P-Nitrophenyl beta-D-lactopyranoside, including its reactivity with various enzymes and its role as a substrate in enzymatic assays, are central to its applications in biochemistry and molecular biology. The compound's ability to act as a substrate for beta-galactosidase, among other enzymes, and its subsequent enzymatic cleavage to release measurable products, are key aspects of its utility in research (Sinnott & Smith, 1978).

Wissenschaftliche Forschungsanwendungen

- Application in Biotechnological Products and Process Engineering

- Summary : The compound is used in the characterization of the recombinant GH3 aryl-β-glucosidase “GluLm” from Limosilactobacillus mucosae INIA P508. This enzyme has been shown to have a great capacity to deglycosylate flavonoids .

- Methods : GluLm is immobilized on an agarose support to increase the availability and concentration of flavonoid and lignan aglycones in a vegetal beverage . The enzyme exhibits optimal activity at broad ranges of pH (5.0–8.0) and temperature (25–60°C), as well as high affinity (Km of 0.10 mmol L−1) and specific constant (86554.0 mmol L−1 s−1) against p-nitrophenyl-β-D-glucopyranoside .

- Results : The immobilization of GluLm improved its thermostability and allowed the development of a beverage based on soybeans and flaxseed extract with high concentration of bioactive isoflavone (daidzein, genistein), lignan (secoisolariciresinol, pinoresinol, and matairesinol), and other flavonoid aglycones .

- Application in Biofuels and Bioproducts

- Summary : The compound is used in the characterization of glycoside hydrolase 7 cellobiohydrolase from Penicillium funiculosum, a robust fungus with potential for biofuel production .

- Methods : The enzyme is purified and its activity against microcrystalline cellulose (Avicel PH-101), and chromogenic substrates p-nitrophenyl-β-d-cellobioside (pNPC) and p-nitrophenyl-β-d-lactopyranoside (pNPL) is tested . The kinetic parameters are estimated on pNPL .

- Results : The enzyme shows an optimal thermal midpoint ™ of 68 °C at pH 4.4 . It has an approximately threefold lower binding affinity (Km), an 18-fold higher turnover rate (kcat), a sixfold higher catalytic efficiency, and a 26-fold higher enzyme-inhibitor complex equilibrium dissociation constant (Ki) than the same enzyme from Trichoderma reesei on p-nitrophenyl-β-d-lactopyranoside (pNPL) .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO13/c20-5-9-11(22)12(23)14(25)18(30-9)32-16-10(6-21)31-17(15(26)13(16)24)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11+,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYJZWFYUSNIPN-MUKCROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001310117 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P-Nitrophenyl beta-D-lactopyranoside | |

CAS RN |

4419-94-7 | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrophenyl β-D-lactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001310117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

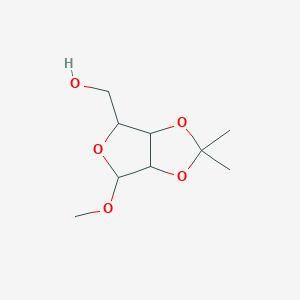

![((3aR,4R,6R,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B13709.png)